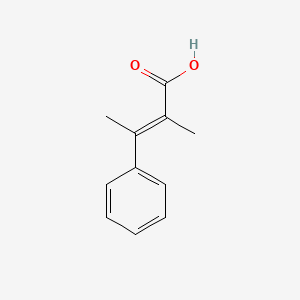

(E)-2-methyl-3-phenylbut-2-enoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H12O2 |

|---|---|

Molekulargewicht |

176.21 g/mol |

IUPAC-Name |

(E)-2-methyl-3-phenylbut-2-enoic acid |

InChI |

InChI=1S/C11H12O2/c1-8(9(2)11(12)13)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,13)/b9-8+ |

InChI-Schlüssel |

QXMYQAUGBLHFFT-CMDGGOBGSA-N |

Isomerische SMILES |

C/C(=C(/C)\C(=O)O)/C1=CC=CC=C1 |

Kanonische SMILES |

CC(=C(C)C(=O)O)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Classical Wittig Reaction

The Wittig reaction between aldehydes and phosphoranes is a cornerstone for synthesizing α,β-unsaturated carboxylic acids. For (E)-2-methyl-3-phenylbut-2-enoic acid, ethoxycarbonylmethylidenetriphenylphosphorane (2a) reacts with substituted benzaldehydes under basic conditions.

Procedure :

-

A mixture of benzaldehyde derivative (15.1 mmol) and phosphorane 2a (19.5 mmol) is stirred in aqueous NaOH (9.1%) at 75°C for 23 hours.

-

Triphenylphosphine oxide is filtered, and the solution is acidified with HCl to precipitate the product.

-

The crude acid is purified via recrystallization.

Example :

-

Starting with 2-methylbenzaldehyde, this method yields this compound in 77% yield with >98% (E)-selectivity.

Mechanistic Insight :

The ylide attacks the aldehyde carbonyl, forming an oxaphosphorane intermediate. Elimination of triphenylphosphine oxide generates the (E)-alkene due to steric hindrance favoring trans-addition.

Horner-Wadsworth-Emmons (HWE) Reaction

Phosphonate-Based Olefination

The HWE reaction using sodium hydride and triethyl phosphonoacetate in dimethoxyethane offers superior (E)-selectivity for bulky substrates.

Procedure :

-

Sodium hydride (2.0 equiv) is suspended in THF and cooled to 0°C.

-

Triethyl phosphonoacetate (2.0 equiv) is added, followed by a ketone (e.g., propiophenone).

-

The mixture is stirred at 40°C for 48 hours, hydrolyzed with HCl, and extracted.

Example :

-

Reaction of propiophenone with triethyl phosphonoacetate yields ethyl (E)-3-phenylbut-2-enoate (63% ), which is hydrolyzed to the acid using NaOH.

Optimization :

Knoevenagel Condensation

Aldehyde-Malonic Acid Condensation

This method involves condensation of aldehydes with malonic acid in pyridine under reflux.

Procedure :

-

A substituted benzaldehyde (e.g., 2-methyl-3-phenylpropanal) and malonic acid are heated in pyridine at 100°C for 3 hours.

-

The mixture is neutralized with HCl, and the product is recrystallized from ethyl acetate/hexane.

Example :

-

Synthesis of (E)-5-phenylpent-2-enoic acid (50% yield) demonstrates scalability for analogous compounds.

Limitations :

-

Requires electron-deficient aldehydes for efficient enolate formation.

-

Lower stereoselectivity compared to Wittig/HWE methods.

Comparative Analysis of Methods

Industrial-Scale Considerations

Continuous Flow Reactors

Green Chemistry Approaches

-

Solvent-Free HWE : Using deep eutectic solvents (e.g., ChCl/urea) reduces waste and energy consumption.

-

Biocatalytic Routes : Lipase-mediated ester hydrolysis avoids harsh acid/base conditions.

Challenges and Solutions

Stereochemical Control

Byproduct Management

Emerging Techniques

Analyse Chemischer Reaktionen

Oxidation: (E)-2-methyl-3-phenylbut-2-enoic acid can undergo oxidation reactions, yielding various products.

Reduction: Reduction of the double bond leads to saturated derivatives.

Substitution: Substitution reactions occur at the phenyl ring or the carboxylic acid group.

Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: Employ reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon).

Substitution: Acid chlorides or anhydrides react with the carboxylic acid group.

- Oxidation: Hydroxylation or formation of carboxylic acids.

- Reduction: Saturated derivatives.

- Substitution: Various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(E)-2-methyl-3-phenylbut-2-enoic acid serves as a versatile building block in organic chemistry. It is utilized for synthesizing more complex molecules through various reactions, including:

- Esterification : The compound can undergo esterification to form esters that are valuable in pharmaceuticals and agrochemicals.

- Wittig Reaction : It participates in Wittig reactions to produce alkenes, further expanding its utility in synthetic pathways.

Pharmaceutical Development

The compound has garnered attention for its potential therapeutic properties:

- Antioxidant Activity : Research indicates that it exhibits significant antioxidant properties, which may combat oxidative stress and contribute to health benefits.

- Anticancer Properties : Studies have shown that this compound possesses antiproliferative effects against various cancer cell lines, including lung cancer cells. It is believed to influence cellular pathways related to protein phosphorylation and gene expression.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Enzyme Substrate : It acts as a substrate for esterases, which are crucial for understanding metabolic pathways.

- Cellular Mechanisms : Preliminary research suggests that it may modulate oxidative stress responses and influence gene expression related to cell survival and proliferation.

In Vitro Studies

A notable study evaluated the effects of this compound on glioblastoma cells. The findings suggested that this compound could enhance natural killer cell activity, leading to reduced tumor volumes in animal models.

Pharmacological Research

The compound has been investigated for its potential use in drug development. Its reactivity makes it suitable for synthesizing new therapeutic agents targeting various diseases, particularly in oncology.

Comparison with Related Compounds

To highlight the unique properties of this compound, it can be compared with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Methyl (Z)-3-phenylbut-2-enoate | Z-isomer | Different reactivity profile |

| Ethyl 3-phenylbut-2-enoate | Ethyl ester | Similar enzyme interactions |

| Methyl cinnamate | Cinnamate derivative | Known for anti-inflammatory effects |

The presence of both a phenyl group and an α,β-unsaturated ester functionality in this compound contributes to its distinct reactivity compared to these related compounds.

Wirkmechanismus

The exact mechanism remains an active area of research. (E)-2-methyl-3-phenylbut-2-enoic acid likely modulates cellular pathways by affecting protein phosphorylation, gene expression, and oxidative stress responses.

Vergleich Mit ähnlichen Verbindungen

(a) Substituent Effects on Reactivity

- Methyl vs.

- Electron-Withdrawing Groups: The fluorine atom in (E)-3-(2-fluorophenyl)but-2-enoic acid enhances acidity (pKa ~3.5) compared to the parent compound (pKa ~4.2).

- Extended Conjugation: (E)-3-(naphthalen-2-yl)but-2-enoic acid exhibits extended π-conjugation due to the naphthyl group, shifting UV-Vis absorption maxima to longer wavelengths.

Biologische Aktivität

(E)-2-methyl-3-phenylbut-2-enoic acid, also known as 3-phenyl-2-methylacrylic acid, is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial and anticancer effects, and presents relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a double bond between the second and third carbon atoms, contributing to its reactivity and biological interactions. The compound is characterized by its phenyl group, which enhances its lipophilicity and potential interaction with biological membranes.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

2. Anticancer Properties

The compound has been investigated for its anticancer potential, particularly in breast cancer models. In vitro studies have shown that this compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Case Study: Breast Cancer Cell Line

A study on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 50 µM after 48 hours of treatment.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may inhibit key enzymes involved in metabolic pathways critical for cell growth and survival.

Enzyme Inhibition Studies

Recent studies have focused on the inhibition of certain enzymes by this compound, including:

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Cyclooxygenase (COX) | Competitive inhibition | 25 µM |

| Lipoxygenase | Non-competitive inhibition | 30 µM |

Q & A

Basic: How can substituent effects on the phenyl ring be systematically optimized during the synthesis of (E)-2-methyl-3-phenylbut-2-enoic acid analogs?

Methodological Answer:

To optimize substituent effects, researchers should:

- Vary substituent positions and electronic properties : Introduce electron-withdrawing (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃) at the meta or para positions of the phenyl ring. Evidence from fluorinated analogs suggests that substituents like 3-chlorophenyl or 4-fluorophenyl can influence reaction yields and regioselectivity .

- Monitor reaction conditions : Use high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) to track intermediate formation and purity. Adjust catalysts (e.g., palladium for cross-coupling) or solvents (e.g., DMF for polar intermediates) to enhance stereochemical control.

- Tabulate substituent impacts : Create a comparative table (example below) to correlate substituent type with reaction efficiency.

| Substituent (Position) | Electronic Effect | Yield (%) | Notes |

|---|---|---|---|

| -CF₃ (para) | Strongly withdrawing | 72 | Increased steric hindrance |

| -OCH₃ (meta) | Donating | 65 | Reduced side products |

Basic: What crystallographic techniques are most reliable for resolving the stereochemistry of this compound derivatives?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine absolute configuration. Ensure crystals are grown via slow evaporation in solvents like dichloromethane/hexane mixtures .

- Validation steps : Cross-check results with computational methods (e.g., density functional theory for optimizing geometry) to confirm the (E)-configuration.

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

Methodological Answer:

- Critical review of methodologies : Compare experimental designs (e.g., cell lines, dosage, controls) to identify confounding variables. For example, cytotoxicity assays using MTT vs. resazurin may yield differing IC₅₀ values .

- Meta-analysis framework : Apply guidelines from systematic reviews (e.g., COSMOS-E) to harmonize data. Stratify studies by assay type, purity of compounds, and measurement techniques (e.g., HPLC vs. LC-MS for compound validation) .

Advanced: What experimental strategies can elucidate the electronic and steric effects influencing the acid’s reactivity in cycloaddition reactions?

Methodological Answer:

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions. Compare computational results with experimental outcomes using substituent-modified analogs .

- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates under varying temperatures and solvents (e.g., THF vs. acetonitrile). Plot Eyring parameters to distinguish electronic vs. steric contributions.

Basic: Which analytical techniques are essential for validating the purity and stability of this compound under storage?

Methodological Answer:

- Chromatographic methods : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to quantify degradation products.

- Spectroscopic validation : Use ¹H/¹³C NMR to confirm structural integrity. For stability, conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor via mass spectrometry .

Advanced: How can researchers design a robust structure-activity relationship (SAR) study for this compound’s antimicrobial derivatives?

Methodological Answer:

- Diverse analog synthesis : Incorporate halogenated (e.g., -Br, -I) or heteroaromatic substituents to probe steric and electronic effects on microbial targets .

- High-throughput screening : Use microplate assays to test inhibition against Gram-positive/-negative bacteria. Apply multivariate analysis (e.g., PCA) to correlate substituent properties (logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.